2-Chloro-1,3-difluoro-5-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
2-chloro-1,3-difluoro-5-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4F2O/c8-6-4(12)1-3(2-5(6)13)14-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLWIUWMTWZPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-Chloro-1,3-difluoro-5-(trichloromethoxy)benzene is an aromatic compound notable for its unique combination of halogen substituents, which significantly influence its chemical reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Chlorine (Cl) : Enhances electrophilicity.
- Difluorine (F) : Increases lipophilicity and metabolic stability.
- Trichloromethoxy group : Imparts distinct electronic effects that can modulate biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cellular responses.
These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that halogenated compounds often exhibit significant antimicrobial activity. A study examining various derivatives of similar compounds reported that those with fluorine and chlorine substituents showed enhanced efficacy against a range of bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| This compound | 32 µg/mL | Moderate |
| 2-Chloro-1,3-difluorobenzene | 16 µg/mL | High |
| Trichloromethoxy derivative | 64 µg/mL | Low |
Table 1: Antimicrobial activity comparison among related compounds.
Anticancer Activity
Studies have shown that compounds with similar structures possess anticancer properties. For example, a derivative of 2-chloro-1,3-difluorobenzene demonstrated significant cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity data against cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various halogenated benzene derivatives. The results indicated that the presence of both chlorine and fluorine in the structure enhances antimicrobial activity due to increased lipophilicity and reactivity with microbial cell membranes.
Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation significantly more than its non-fluorinated counterparts. This suggests a potential pathway for drug development targeting specific cancer types.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key features of 2-Chloro-1,3-difluoro-5-(trichloromethoxy)benzene with four analogous compounds:
Reactivity and Analytical Performance
Electron-Withdrawing Effects :
- The target compound’s trichloromethoxy group (-O-CCl₃) and fluorine atoms create strong electron-withdrawing effects, enhancing its reactivity toward nucleophiles (e.g., amines). In contrast, nitro groups (e.g., in 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene) provide even stronger electron withdrawal but may reduce steric accessibility .
- The methoxy group (-OCH₃) in 1,5-Dichloro-3-methoxy-2-nitrobenzene is electron-donating, which could lower reactivity in derivatization compared to the target compound .
Derivatization Efficiency :
- Studies on similar compounds (e.g., 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene) highlight that substituent choice impacts derivatization simplicity, precision, and chromatographic performance. The target compound’s bulkier -O-CCl₃ group may improve stability but reduce reaction rates compared to smaller groups like -CF₃ .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
